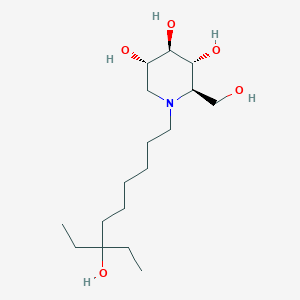
(2R,3R,4R,5S)-1-(7-Ethyl-7-hydroxynonyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CM-10-18 is a potent and orally active inhibitor of both alpha-glucosidases I and II. It has demonstrated significant antiviral activity against various viruses, including those causing hemorrhagic fever. This compound has shown efficacy in reducing the peak viremia of dengue virus in mice and protecting against the lethality of dengue virus infection .
Vorbereitungsmethoden
The preparation of CM-10-18 involves dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . For industrial production, more detailed synthetic routes and reaction conditions are typically proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
CM-10-18 undergoes various chemical reactions, primarily involving its inhibitory action on alpha-glucosidases. The compound is known to inhibit the enzymatic activity of alpha-glucosidases I and II, which are crucial for the processing of glycoproteins . Common reagents and conditions used in these reactions include in vitro assays and treated animal models. The major products formed from these reactions are the inhibited forms of the enzymes, leading to reduced viral replication and infection .
Wissenschaftliche Forschungsanwendungen
CM-10-18 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of alpha-glucosidases and the resulting biochemical pathways.
Biology: Employed in research to understand the role of alpha-glucosidases in cellular processes and viral infections.
Medicine: Investigated for its potential therapeutic applications in treating viral infections, particularly those caused by dengue virus.
Industry: Utilized in the development of antiviral drugs and treatments for diseases caused by viruses that rely on alpha-glucosidases for replication
Wirkmechanismus
CM-10-18 exerts its effects by inhibiting the enzymatic activity of alpha-glucosidases I and II. These enzymes are involved in the processing of glycoproteins, which are essential for the replication and infectivity of certain viruses. By inhibiting these enzymes, CM-10-18 disrupts the viral life cycle, reducing viral replication and infection .
Vergleich Mit ähnlichen Verbindungen
CM-10-18 is unique in its potent and orally active inhibition of both alpha-glucosidases I and II. Similar compounds include other alpha-glucosidase inhibitors, such as:
Acarbose: Used to treat type 2 diabetes by inhibiting alpha-glucosidases in the digestive tract.
Miglitol: Another alpha-glucosidase inhibitor used for managing blood sugar levels in diabetes patients.
Voglibose: Similar to acarbose and miglitol, used to delay the absorption of glucose in the intestines
CM-10-18 stands out due to its antiviral properties and efficacy in reducing viral infections, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H35NO5 |
|---|---|
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-1-(7-ethyl-7-hydroxynonyl)-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C17H35NO5/c1-3-17(23,4-2)9-7-5-6-8-10-18-11-14(20)16(22)15(21)13(18)12-19/h13-16,19-23H,3-12H2,1-2H3/t13-,14+,15-,16-/m1/s1 |
InChI-Schlüssel |
VLVMPUBHMJVGPH-QKPAOTATSA-N |
Isomerische SMILES |
CCC(CC)(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)O |
Kanonische SMILES |
CCC(CC)(CCCCCCN1CC(C(C(C1CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


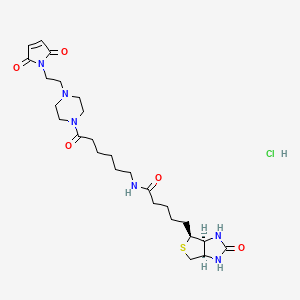
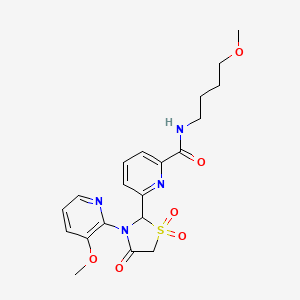
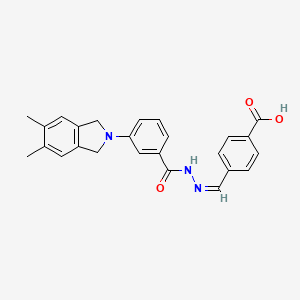
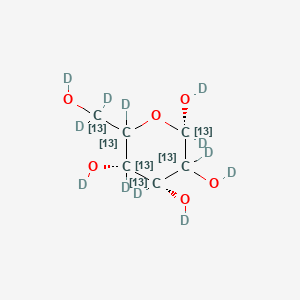
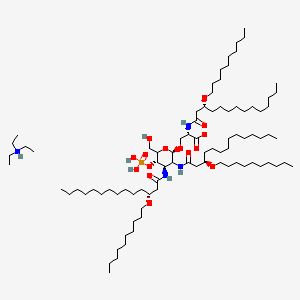

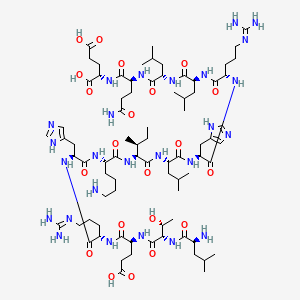
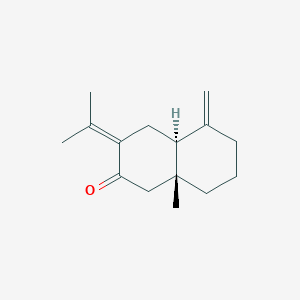
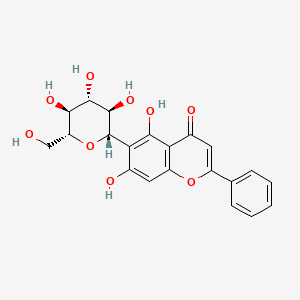
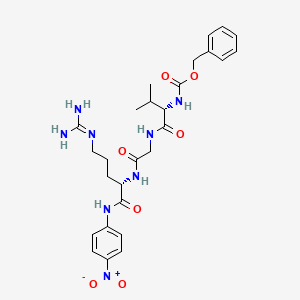
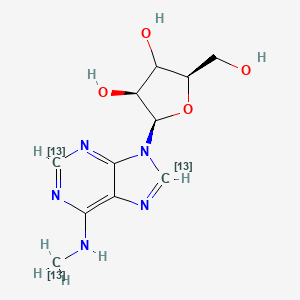
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)
![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
